Diisodecyl phthalate chemical structure and properties
Diisodecyl phthalate chemical structure and properties
An In-Depth Technical Guide to the Chemical Structure and Properties of Diisodecyl Phthalate (DIDP)
Introduction
Diisodecyl phthalate (DIDP) is a high molecular weight phthalate ester extensively utilized as a plasticizer in the polymer industry.[1][2] Its primary function is to enhance the flexibility, durability, and longevity of plastic products, particularly those made from polyvinyl chloride (PVC).[3][4] DIDP is not a single, pure compound but rather a complex mixture of isomers of 1,2-benzenedicarboxylic acid, di-C9-C11-branched alkyl esters, with a predominance of C10 isomers.[1][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, toxicokinetics, and toxicological profile of DIDP, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
DIDP is characterized by a benzene ring with two adjacent ester groups, each attached to a branched ten-carbon alkyl chain (isodecyl group).[5] This structure imparts high thermal stability, low volatility, and excellent hydrophobicity.[3][6]
The general chemical structure for Diisodecyl Phthalate is:
Physicochemical Properties
DIDP is a clear, viscous, oily liquid with a mild odor.[1][4][8] Its physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Appearance | Clear to pale yellow, viscous, oily liquid | [1][4] |
| Odor | Mild, slightly sweet | [4][8] |
| Melting Point | Approximately -50 °C | [1][7] |
| Boiling Point | >400 °C; 250-257 °C at 0.5 kPa | [1][7] |
| Relative Density | 0.96-0.97 g/cm³ at 20 °C | [7] |
| Vapor Pressure | 5.1 x 10⁻⁵ Pa at 25 °C | [1] |
| Water Solubility | <0.001 mg/L (practically insoluble) | [4][9] |
| Octanol-Water Partition Coefficient (log Pow) | 3-4 (estimated); 4.9 | [1][8] |
| Flash Point | 229 °C (closed cup) | [8][10] |
| Auto-ignition Temperature | 402 °C | [10] |
| Viscosity | 108 cP at 20 °C | [8] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
The toxicokinetics of DIDP have been studied in animal models, primarily in rats. Following exposure, DIDP is rapidly metabolized and eliminated from the body.
Absorption
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Oral: Absorption from the gastrointestinal tract is incomplete and decreases with increasing doses. In rats given single oral gavage doses, absorption was reported to be 56% at 0.1 mg/kg, 46% at 11.2 mg/kg, and 17% at 1000 mg/kg.[1]
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Inhalation: Absorption from the lungs is more efficient, with approximately 73% of an inhaled dose being absorbed in rats.[1][5]
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Dermal: Dermal absorption is very low, estimated to be between 2-4% in rats.[5]
Distribution
Following absorption, the highest concentrations of DIDP and its metabolites are found in the gastrointestinal tract, liver, and kidneys.[1][5] However, it does not tend to bioaccumulate, with less than 1% of a radioactive dose remaining in tissues after 72 hours.[5]
Metabolism
DIDP undergoes a two-phase metabolic process. The initial step is hydrolysis by esterases, primarily in the gut and liver, to its monoester, monoisodecyl phthalate (MIDP).[9] MIDP is then further metabolized through oxidation of the alkyl side chain to form more polar, water-soluble metabolites, including hydroxylated (MHiDP), oxo (MOiDP), and carboxylated (e.g., MCiNP) derivatives.[1][11] These oxidative metabolites are the predominant forms found in urine.[1][11]
Excretion
DIDP and its metabolites are primarily excreted in the feces and urine.[1][5] The route of excretion is dose-dependent; at lower oral doses, a higher proportion is excreted in the urine, while at higher doses, fecal excretion becomes the dominant pathway.[1] In rats, after an oral dose, fecal excretion ranged from 57% to 81% and urinary excretion from 41% to 12% as the dose increased.[1][5] The major metabolites in urine are phthalic acid and oxidized monoesters, while the parent compound, oxidized monoesters, and MIDP are found in the feces.[5]
Toxicological Profile
DIDP exhibits low acute toxicity but may have effects on the liver and development at higher doses with repeated exposure.
Acute Toxicity
| Endpoint | Species | Route | Value | References |
| LD₅₀ | Rat | Oral | > 29,100 mg/kg bw | [5] |
| LD₅₀ | Rabbit | Dermal | > 2,910 mg/kg bw | [5] |
| LC₅₀ (4h) | Rat | Inhalation | > 12,540 mg/m³ | [5] |
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Skin and Eye Irritation : DIDP is considered a mild skin and eye irritant in rabbits.[5] It is not considered a skin sensitizer.[5]
Repeated Dose Toxicity
The primary target organ for repeated DIDP exposure is the liver.[2][5] In studies with rats, administration of DIDP resulted in increased liver weights.[1] These effects are often associated with peroxisome proliferation, a process where the number of peroxisomes in liver cells increases.[5]
| Study Duration | Species | NOAEL | LOAEL | Key Effects at LOAEL | References |
| 28-day | Rat (Male) | ~57 mg/kg/day | ~116 mg/kg/day | Increased relative liver weight, increased palmitoyl-CoA oxidation | [1] |
| 3-month | Rat | ~60 mg/kg/day (females) | ~120 mg/kg/day (females) | Increased liver weights | [1][5] |
| 1-year | Dog | 15 mg/kg/day | 75 mg/kg/day | Increased liver weight, swelling and vacuolation of hepatocytes | [1] |
Reproductive and Developmental Toxicity
DIDP is not considered to be a reproductive toxicant with respect to fertility.[5][12] However, developmental effects, specifically reduced pup survival, have been observed at high doses in two-generation studies in rats.[5][12]
| Endpoint | Species | NOAEL | LOAEL | Effect at LOAEL | References |
| Fertility | Rat | 927 mg/kg/day | - | No impairment of fertility | [5] |
| F2 Pup Survival | Rat | 38-114 mg/kg/day | 134-352 mg/kg/day | Reduced pup survival | [5] |
Genotoxicity and Carcinogenicity
There is no evidence to suggest that DIDP is mutagenic.[2] In vivo carcinogenicity studies for DIDP are not available, but one in vitro cell transformation assay was positive.[5] However, a 2-year feeding study in rats found no treatment-related neoplastic lesions, suggesting a lack of carcinogenic potential in that model.[8]
Potential Signaling Pathway: PPARα Activation
The liver effects observed with DIDP, such as increased liver weight and peroxisome proliferation, are characteristic of compounds that activate the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[8] PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and peroxisome biogenesis.
Experimental Protocols
Toxicokinetics Study in Rats
This section describes a typical methodology for a toxicokinetics study of DIDP in rats, based on published literature.[1][11]
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Objective : To determine the absorption, distribution, metabolism, and excretion of DIDP and its major metabolites following oral and intravenous administration.
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Test System : Male Sprague-Dawley rats.
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Administration :
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Oral : A single dose of 100 mg/kg DIDP in a vehicle like corn oil administered by gavage.[1]
-
Intravenous : A single dose of 100 mg/kg DIDP administered via injection.
-
-
Sample Collection : Blood, urine, and feces are collected at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours) post-dosing. At the end of the study, various tissues (liver, kidney, fat, etc.) are collected.
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Sample Analysis :
-
Extraction : DIDP and its metabolites are extracted from biological matrices (plasma, urine, feces, tissue homogenates). Urine samples often undergo enzymatic deconjugation (using β-glucuronidase) to measure total metabolite concentrations.
-
Quantification : Concentrations of DIDP, MIDP, MHiDP, MOiDP, and MCiNP are determined using a validated analytical method such as ultrahigh-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS).[11]
-
-
Data Analysis : Pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated from the concentration-time data.
Two-Generation Reproductive Toxicity Study
This outlines the general protocol for a two-generation study, consistent with OECD Test Guideline 416 and studies performed on DIDP.[5][6][12]
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Objective : To assess the effects of DIDP on male and female reproductive performance and on the development of offspring over two generations.
-
Test System : Sprague-Dawley rats.
-
Administration : DIDP is administered continuously in the diet at several dose levels (e.g., 0.06%, 0.2%, 0.8% in feed) to the parent (P) generation, starting before mating and continuing through the weaning of the first-generation (F1) offspring.[5][12]
-
Study Design :
-
P Generation : Animals are dosed for a pre-mating period. They are then mated to produce the F1 generation. Dosing continues through gestation and lactation.
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F1 Generation : After weaning, selected F1 offspring continue to receive the same diet as their parents. They are raised to maturity and then mated to produce the second-generation (F2) offspring.
-
-
Endpoints Evaluated :
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Parental Animals (P and F1) : Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, organ weights (liver, kidneys, reproductive organs), and histopathology.
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Offspring (F1 and F2) : Number of live and dead pups, pup survival indices (e.g., at postnatal day 4), sex ratio, pup body weights, and developmental landmarks.
-
-
Data Analysis : Statistical analysis is performed to determine No-Observed-Adverse-Effect Levels (NOAELs) for parental, reproductive, and developmental toxicity.
Conclusion
Diisodecyl phthalate is a high molecular weight plasticizer with low acute toxicity. Its toxicological profile is characterized primarily by effects on the liver (increased weight and peroxisome proliferation) following repeated exposure at high doses, likely mediated through the activation of PPARα. While it does not impair fertility, developmental effects in the form of reduced offspring survival have been noted at high dose levels. The rapid metabolism and excretion of DIDP limit its potential for bioaccumulation. This information is crucial for conducting accurate risk assessments and ensuring the safe use of this widely employed industrial chemical.
References
- 1. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wwwn.cdc.gov [wwwn.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Two-generation reproduction studies in Rats fed di-isodecyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. Urinary Phthalate Metabolite Concentrations and Serum Hormone Levels in Pre- and Perimenopausal Women from the Midlife Women’s Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisome proliferator di-isodecyl phthalate has no carcinogenic potential in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oehha.ca.gov [oehha.ca.gov]
- 11. Effects of Dicyclohexyl Phthalate Exposure on PXR Activation and Lipid Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
